molecular formula C22H23N3O3 B2359736 5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one CAS No. 868223-24-9

5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one

Cat. No.: B2359736
CAS No.: 868223-24-9
M. Wt: 377.444
InChI Key: MQHGTNRTNYANNT-UHFFFAOYSA-N
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Description

5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles such as phenylpiperazine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Pharmacology: The compound is investigated for its interactions with various biological targets, such as receptors and enzymes.

    Biochemistry: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and either activate or inhibit its signaling pathway, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]isoquinolin-1-one
  • 5-Methoxy-2-[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]isoquinolin-1-one
  • 5-Methoxy-2-[2-oxo-2-(4-isopropylpiperazin-1-yl)ethyl]isoquinolin-1-one

Uniqueness

5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one is unique due to the presence of the phenylpiperazine moiety, which can significantly influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-8-19-18(20)10-11-25(22(19)27)16-21(26)24-14-12-23(13-15-24)17-6-3-2-4-7-17/h2-11H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGTNRTNYANNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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